1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine chemical properties
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine
Abstract
This technical guide provides a comprehensive analysis of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine, a heterocyclic compound of significant interest to the scientific community. As a member of the pyrazolo[3,4-b]pyridine class, this molecule serves as a crucial scaffold in medicinal chemistry and drug discovery, largely due to its structural similarity to endogenous purines. This document delves into the core chemical characteristics of this compound, offering expert insights into its synthesis, physicochemical properties, spectroscopic profile, and chemical reactivity. Detailed experimental protocols and potential applications are discussed, providing researchers, scientists, and drug development professionals with a foundational understanding of its utility as a chemical building block and a platform for developing novel therapeutic agents.
Introduction to the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine system is a bicyclic azaheterocycle formed by the fusion of a pyrazole and a pyridine ring.[1][2] This scaffold is of paramount importance in medicinal chemistry, primarily because it acts as a bioisostere of purine bases like adenine and guanine. This mimicry allows molecules based on this scaffold to interact with a wide range of biological targets, particularly enzymes such as kinases, that have purine-binding sites. The first synthesis of a compound in this class was reported in the early 20th century, and since then, over 300,000 derivatives have been described, highlighting the scaffold's versatility and therapeutic potential.[1][2]
The subject of this guide, 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS 19736-04-0), is a specific derivative featuring methyl substitutions at the N1 and C3 positions of the pyrazole ring and a primary amine at the C5 position of the pyridine ring. This amine group provides a critical functional handle for further chemical modification and derivatization, making it an ideal starting point for library synthesis and structure-activity relationship (SAR) studies.
Caption: Core structure of the 1H-pyrazolo[3,4-b]pyridine scaffold and the target molecule.
Synthesis and Elucidation
The construction of the pyrazolo[3,4-b]pyridine core is a well-established field in heterocyclic chemistry. The most prevalent and versatile strategies involve building the pyridine ring onto a pre-existing, functionalized pyrazole precursor.
Dominant Synthetic Strategy: Condensation of 5-Aminopyrazoles
The most common approach for synthesizing the pyrazolo[3,4-b]pyridine ring system is the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or a synthetic equivalent.[1][2] This reaction proceeds via a mechanism analogous to the Knorr pyridine synthesis. The initial step involves the reaction of the more nucleophilic exocyclic amino group of the pyrazole with one of the carbonyl groups of the 1,3-dielectrophile. This is followed by intramolecular cyclization, where a ring nitrogen of the pyrazole attacks the second carbonyl group, and subsequent dehydration to form the aromatic pyridine ring.
For the synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine, the logical precursor is 1,3-dimethyl-1H-pyrazol-5-amine (CAS 3524-32-1).[3] This starting material contains the requisite N1-methyl and C3-methyl groups. The challenge then lies in selecting an appropriate three-carbon partner that will install the C5-amino group on the newly formed pyridine ring.
Caption: General synthetic workflow for the target molecule.
Proposed Experimental Protocol
This protocol describes a plausible synthesis based on established methodologies for related structures. The selection of a malononitrile-based synthon is strategic, as these reagents are known to readily form aminopyridine rings upon condensation.
Objective: To synthesize 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine.
Materials:
-
1,3-dimethyl-1H-pyrazol-5-amine (1.0 eq)
-
2-(ethoxymethylene)malononitrile (1.1 eq) or a similar activated 1,3-dielectrophile
-
Glacial Acetic Acid (solvent)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dimethyl-1H-pyrazol-5-amine in glacial acetic acid.
-
Reagent Addition: Add 2-(ethoxymethylene)malononitrile to the solution. The choice of this reagent is critical; it provides the necessary three-carbon backbone and the precursor to the C5-amino group.
-
Cyclization: Heat the reaction mixture to reflux (approx. 118 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aminopyrazole is consumed. The acidic conditions facilitate both the initial condensation and the subsequent cyclization and dehydration steps.
-
Work-up: After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice-cold water. Neutralize the solution carefully with a saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.
-
Isolation: The crude product should precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual salts.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
Physicochemical and Spectroscopic Properties
The structural features of the molecule give rise to a distinct set of physical and spectral characteristics that are essential for its identification and quality control.
Core Properties
| Property | Value | Reference |
| CAS Number | 19736-04-0 | |
| Molecular Formula | C₈H₁₀N₄ | |
| Molecular Weight | 162.19 g/mol | Calculated |
| Melting Point | 83-85 °C | |
| IUPAC Name | 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-ylamine | |
| InChI Key | CGHVUVLKTJNDHK-UHFFFAOYSA-N | |
| SMILES | CN1N=C(C)C2=C1N=CC(N)=C2 | Derived |
Spectroscopic Profile
-
¹H NMR Spectroscopy (predicted, in DMSO-d₆):
-
δ ~7.5 ppm (d, 1H): Aromatic proton at C4, doublet coupled to C6-H.
-
δ ~6.5 ppm (d, 1H): Aromatic proton at C6, doublet coupled to C4-H.
-
δ ~5.5-6.0 ppm (s, 2H): Broad singlet for the two protons of the C5-NH₂ group.
-
δ ~3.8 ppm (s, 3H): Singlet for the N1-CH₃ protons.
-
δ ~2.4 ppm (s, 3H): Singlet for the C3-CH₃ protons.
-
-
¹³C NMR Spectroscopy (predicted, in DMSO-d₆):
-
δ ~150-160 ppm: Quaternary carbons of the fused ring system (C3, C5, C7a).
-
δ ~130-140 ppm: Aromatic CH carbons (C4, C6).
-
δ ~100-110 ppm: Quaternary carbon at the ring junction (C3a).
-
δ ~35 ppm: N1-CH₃ carbon.
-
δ ~15 ppm: C3-CH₃ carbon.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A prominent peak at m/z = 162, corresponding to the molecular formula C₈H₁₀N₄.
-
Key Fragments: Fragmentation of pyrazolopyridines often involves the loss of neutral molecules like HCN (m/z 27) from the pyridine or pyrazole ring. A potential fragmentation pathway could involve the loss of HCN to give a fragment at m/z = 135, followed by further degradation.[7]
-
Caption: A plausible mass spectrometry fragmentation pathway.
-
Infrared (IR) Spectroscopy:
-
3400-3200 cm⁻¹: N-H stretching vibrations (symmetric and asymmetric) of the primary amine.
-
3100-3000 cm⁻¹: Aromatic C-H stretching.
-
2950-2850 cm⁻¹: Aliphatic C-H stretching of the methyl groups.
-
~1640 cm⁻¹: N-H scissoring (bending) of the amine.
-
1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic heterocyclic core.
-
Chemical Reactivity and Derivatization
The chemical behavior of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine is dominated by the nucleophilicity of the 5-amino group, which serves as the primary site for derivatization.
Reactivity of the 5-Amino Group
The lone pair of electrons on the nitrogen atom of the C5-amino group is readily available for reaction with a wide range of electrophiles. This makes it an excellent handle for introducing diverse substituents to probe biological activity.
-
N-Acylation: The amine can be readily acylated with acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form stable amides. This transformation is often used in medicinal chemistry to introduce new pharmacophoric elements or to modulate the compound's physicochemical properties.[8]
-
N-Alkylation/Arylation: Reaction with alkyl halides or participation in coupling reactions (e.g., Buchwald-Hartwig amination) can introduce alkyl or aryl substituents on the amine.
-
Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases), which can serve as intermediates for further reactions or as final products themselves.[5]
Protocol: Synthesis of N-(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acetamide
Objective: To demonstrate the reactivity of the 5-amino group via a standard acylation reaction.
Materials:
-
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Pyridine (solvent and base)
Procedure:
-
Dissolve the starting amine in anhydrous pyridine in a flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by column chromatography or recrystallization to obtain the pure product.
Applications in Research and Drug Discovery
The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, distinct biological targets. This makes derivatives like 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine highly valuable as starting points for drug discovery programs.
-
Kinase Inhibitors: Many pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of various protein kinases. The scaffold effectively mimics the adenine portion of ATP, allowing it to sit in the enzyme's active site. Analogues have shown inhibitory activity against Tropomyosin receptor kinases (TRKs), Glycogen Synthase Kinase-3 (GSK-3), and others, which are important targets in oncology and neurodegenerative diseases.[6][9]
-
Antimicrobial and Antiproliferative Agents: The scaffold has been incorporated into molecules exhibiting significant antimicrobial and antiproliferative activities.[5][6] The ability to easily derivatize the core allows for the fine-tuning of activity against specific bacterial, fungal, or cancer cell lines.
-
Central Nervous System (CNS) Agents: Certain derivatives have been investigated for their effects on the CNS, showing potential as neuroleptic or antidepressant agents.[6]
Conclusion
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a well-defined heterocyclic compound with a rich chemical profile. Its synthesis is achievable through established condensation strategies, and its structure is readily characterized by standard spectroscopic techniques. The true value of this molecule lies in the reactivity of its 5-amino group, which provides an accessible gateway for the synthesis of diverse chemical libraries. Given the proven track record of the pyrazolo[3,4-b]pyridine scaffold in targeting a wide array of enzymes and receptors, this compound stands as a valuable and versatile building block for researchers and scientists dedicated to the discovery of new chemical probes and next-generation therapeutics.
References
- Smolecule. (n.d.). 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine.
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]
-
ACS Omega. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Retrieved from [Link]
-
Zeitschrift für Naturforschung B. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Retrieved from [Link]
-
National Institutes of Health. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
DAU. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
Wiley Online Library. (2010). ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dimethyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
Asian Journal of Chemistry. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Retrieved from [Link]
-
J-Stage. (2017). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Retrieved from [Link]
-
Der Pharma Chemica. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]
-
National Institutes of Health. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Retrieved from [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dau.url.edu [dau.url.edu]
- 3. 1,3-Dimethyl-1H-pyrazol-5-amine | C5H9N3 | CID 520721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. Buy 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine [smolecule.com]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
